Ponatinib mono-hydrochloride is an active pharmaceutical ingredient primarily used in the treatment of certain types of leukemia, particularly chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. It is classified as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL fusion protein, which is responsible for the proliferation of cancerous cells in these conditions. The compound was developed by ARIAD Pharmaceuticals and has been marketed under the brand name Iclusig.
Ponatinib is derived from a series of synthetic modifications to existing tyrosine kinase inhibitors, aiming to improve efficacy against resistant mutations of the BCR-ABL protein. It belongs to the class of compounds known as small molecule inhibitors, which selectively inhibit specific enzymes involved in cancer cell signaling pathways. Ponatinib's unique ability to inhibit multiple tyrosine kinases makes it a critical option for patients who have developed resistance to other treatments.
The synthesis of ponatinib hydrochloride involves several key steps:
The molecular structure of ponatinib mono-hydrochloride can be represented as follows:
The structure features a complex arrangement that includes a pyrimidine ring and several functional groups that contribute to its binding affinity for target proteins. Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional conformation, revealing how it interacts with its biological targets .
Ponatinib undergoes several important chemical reactions during its synthesis and metabolism:
Ponatinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity, which is crucial for the survival and proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:
Ponatinib is primarily utilized in oncology for treating patients with chronic myeloid leukemia and acute lymphoblastic leukemia that are resistant to other treatments. Its ability to target multiple tyrosine kinases makes it valuable in research settings focused on understanding drug resistance mechanisms in cancer therapy.
Additionally, ongoing studies are exploring its potential applications in other malignancies characterized by aberrant tyrosine kinase activity, further expanding its therapeutic landscape .
Ponatinib mono-HCl (C₂₉H₂₈ClF₃N₆O) is synthesized via convergent routes that integrate advanced coupling reactions. A key patented pathway begins with Suzuki-Miyaura cross-coupling between 3-iodo-4-methylbenzoic acid derivatives and 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline, achieving >85% yield under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF)/water mixtures [2]. Subsequent iodination furnishes the benzamide intermediate N-[4-formyl-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide, which undergoes Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine. This step employs PdCl₂(PPh₃)₂/CuI co-catalysis in triethylamine (TEA), yielding the ponatinib free base at 78–92% purity [2] [6]. Final hydrochloride salt formation uses gaseous HCl in acetone/water, followed by anti-solvent crystallization with isopropanol to achieve pharmaceutical-grade purity (99.9%) [9].
Table 1: Key Intermediates in Ponatinib Synthesis
| Intermediate | Chemical Name | Synthetic Step | Yield (%) |
|---|---|---|---|
| A | 3-Iodo-4-methylbenzoyl chloride | Acylation | 89 |
| B | N-[4-formyl-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide | Amide Coupling | 85 |
| C | 3-Ethynylimidazo[1,2-b]pyridazine | Sonogashira Precursor | 82 |
| D | Ponatinib free base | Sonogashira Coupling | 90 |
The imidazo[1,2-b]pyridazine core is constructed via Pd-catalyzed tandem reactions. A high-yield method involves cyclization of 3-aminopyridazine with α-haloketones using Pd(OAc)₂/XPhos catalysis, achieving 88% yield in dimethylformamide (DMF) at 80°C [7]. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing atom economy by 22% [5]. Critical to selectivity is ligand design: Buchwald-type ligands (e.g., SPhos) suppress N-alkylation byproducts during cyclization. Recent optimizations employ continuous-flow hydrogenation with Pd/C catalysts, reducing metal residues to <5 ppm, which meets ICH Q3D guidelines for pharmaceuticals [7] [10].
Table 2: Catalytic Systems for Core Synthesis
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | None | DMF | 100 | 75 |
| Pd(OAc)₂ | XPhos | Toluene | 110 | 82 |
| Pd/C | - | iPrOH/H₂O | 70 | 88 |
| Pd₂(dba)₃ | SPhos | THF | 65 | 92 |
Ponatinib mono-HCl crystallization is solvent-dependent. Optimal polymorph control (Form I) uses isopropanol/water (4:1 v/v), achieving 99.5% purity by suppressing hydrate formation [1] [4]. Kinetic studies reveal nucleation onset at 20°C with a linear cooling rate of 0.5°C/min, yielding 15–20 µm crystals ideal for tablet compression. Acetonitrile/formic acid mixtures facilitate needle-like morphologies but require slurry conversion in isopropanol to stabilize the thermodynamically favored monohydrate-free form [6]. Salt formation follows second-order kinetics, with HCl gas absorption rates peaking at 45°C in acetone, completing in <30 minutes [9].
Table 3: Solvent Systems for Salt Crystallization
| Solvent Mixture | Ratio (v/v) | Crystal Form | Purity (%) | Particle Size (µm) |
|---|---|---|---|---|
| Acetone/Water | 7:3 | Hydrate | 98.2 | 50–100 |
| iPrOH/Water | 4:1 | Form I | 99.9 | 15–20 |
| MeOH/Dichloromethane | 1:1 | Amorphous | 95.0 | Variable |
| Acetonitrile/Formic Acid | 9:1 | Needles | 97.5 | 100–200 |
Green synthesis of ponatinib mono-HCl integrates solvent reduction, renewable feedstocks, and energy-efficient catalysis. The E-factor (kg waste/kg product) is reduced from 97 to 32 by replacing dichloromethane with cyclopentyl methyl ether (CPME) in azo-coupling steps [5] [10]. Microwave-assisted imidazo[1,2-b]pyridazine synthesis cuts energy use by 40% while maintaining 91% yield [5]. A solvent recovery system reclaims >90% of isopropanol via distillation, validated in pilot-scale runs. Additionally, enzymatic hydrolysis of ester intermediates using lipases reduces heavy metal waste, aligning with the EU Chemicals Strategy’s zero-pollution objectives [10].
Table 4: Environmental Metrics in Ponatinib Synthesis
| Parameter | Traditional Method | Green Method | Improvement (%) |
|---|---|---|---|
| E-Factor | 97 | 32 | 67 |
| Energy Use (kWh/kg) | 1200 | 720 | 40 |
| Solvent Recovery | <50% | >90% | 80 |
| PMI (Process Mass Intensity) | 145 | 48 | 67 |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: